molecular formula C18H16BrN3O2S B11102916 1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate

1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate

Cat. No.: B11102916
M. Wt: 418.3 g/mol
InChI Key: DMAZSRUKIHSDNM-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate is a complex organic compound that features a pyrrolidine ring, a bromophenyl group, and a carbamimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate typically involves a multi-step processThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl N’-(4-bromophenyl)carbamimidothioate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H16BrN3O2S

Molecular Weight

418.3 g/mol

IUPAC Name

[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N'-(4-bromophenyl)carbamimidothioate

InChI

InChI=1S/C18H16BrN3O2S/c1-11-3-2-4-14(9-11)22-16(23)10-15(17(22)24)25-18(20)21-13-7-5-12(19)6-8-13/h2-9,15H,10H2,1H3,(H2,20,21)

InChI Key

DMAZSRUKIHSDNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC(=NC3=CC=C(C=C3)Br)N

Origin of Product

United States

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